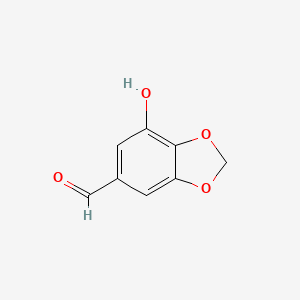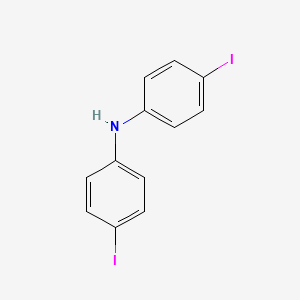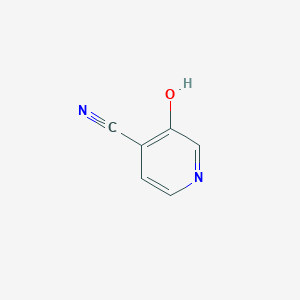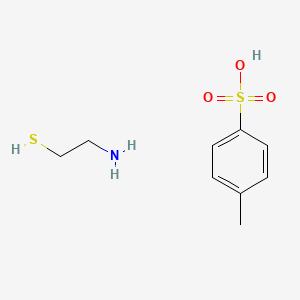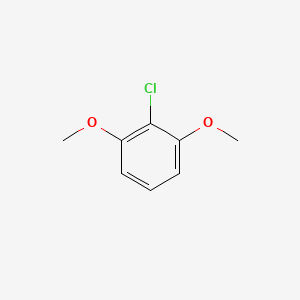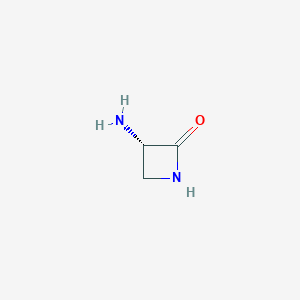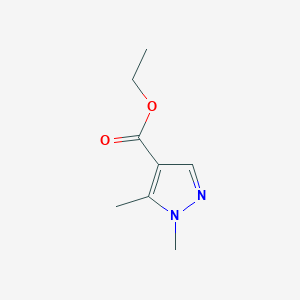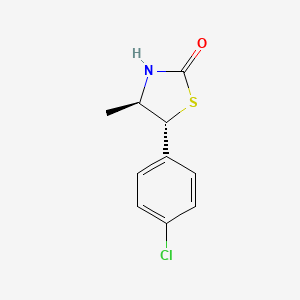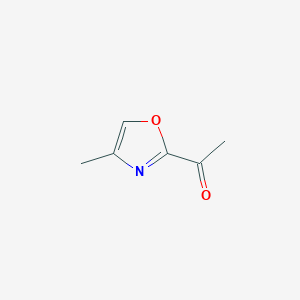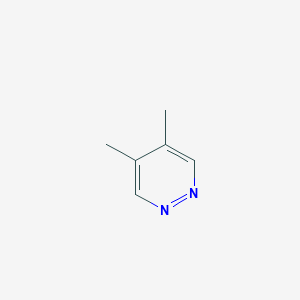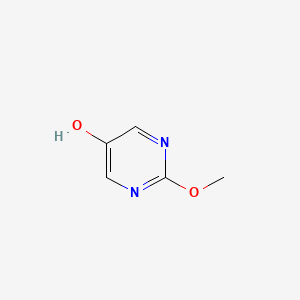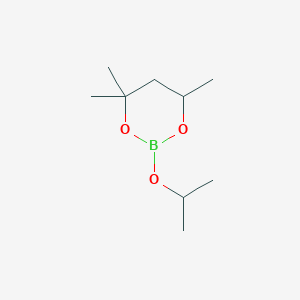
2-异丙氧基-4,4,6-三甲基-1,3,2-二氧杂环己硼烷
描述
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organic compound with the molecular formula C9H19BO3. It is a boron-containing heterocycle, characterized by its unique structure that includes a dioxaborinane ring. This compound is known for its applications in various fields, including organic synthesis and material science .
科学研究应用
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics.
作用机制
Target of Action
It is known to be a coupling reagent used in palladium-catalyzed cross-coupling reactions .
Mode of Action
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane interacts with its targets through a process known as cross-coupling. This is a common reaction in organic chemistry, where two fragments are joined together with the aid of a metal catalyst .
Biochemical Pathways
Its role as a coupling reagent in palladium-catalyzed cross-coupling reactions suggests that it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (59 °c/15 mmHg), flash point (49 °C), and density (092 g/mL at 25 °C) suggest that it may have certain characteristics affecting its bioavailability .
Result of Action
Its use in palladium-catalyzed cross-coupling reactions suggests that it may contribute to the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of humidity . Furthermore, its flammability indicates that it should be kept away from heat sources, sparks, open flames, and hot surfaces .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols. One common method includes the reaction of trimethyl borate with isopropanol under controlled conditions to form the desired dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron hydrides.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes, depending on the reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substitution patterns.
4,4,6-Trimethyl-1,3,2-dioxaborinane: Lacks the isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over boron chemistry .
属性
IUPAC Name |
4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZPHINTQYKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500285 | |
| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61676-61-7 | |
| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


